molecular formula C10H9F3O3 B15092378 Methyl 3-methoxy-2-(trifluoromethyl)benzoate

Methyl 3-methoxy-2-(trifluoromethyl)benzoate

Cat. No.: B15092378
M. Wt: 234.17 g/mol
InChI Key: IFJRPTDMCZCDGK-UHFFFAOYSA-N
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Description

Methyl 3-methoxy-2-(trifluoromethyl)benzoate is an organic compound with the molecular formula C10H9F3O3 It is a derivative of benzoic acid, where the hydrogen atom in the carboxyl group is replaced by a methyl ester group, and the benzene ring is substituted with a methoxy group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-methoxy-2-(trifluoromethyl)benzoate typically involves the esterification of 3-methoxy-2-(trifluoromethyl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems also ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methoxy-2-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: 3-hydroxy-2-(trifluoromethyl)benzoic acid.

    Reduction: 3-methoxy-2-(trifluoromethyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-methoxy-2-(trifluoromethyl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 3-methoxy-2-(trifluoromethyl)benzoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Methyl 3-methoxy-2-(trifluoromethyl)benzoate can be compared with other similar compounds such as:

    Methyl 3-trifluoromethylbenzoate: Lacks the methoxy group, resulting in different chemical properties and reactivity.

    Methyl 4-trifluoromethylbenzoate: The trifluoromethyl group is positioned differently on the benzene ring, affecting its chemical behavior.

    Methyl 2-trifluoromethylbenzoate: Similar structure but with the trifluoromethyl group in the ortho position, leading to distinct reactivity patterns.

These comparisons highlight the unique properties of this compound, making it a valuable compound for various applications.

Biological Activity

Methyl 3-methoxy-2-(trifluoromethyl)benzoate is an organic compound that has garnered attention in the fields of medicinal and synthetic chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a methoxy group (-OCH₃) and a trifluoromethyl group (-CF₃) attached to a benzoate structure. The trifluoromethyl group is known for its electron-withdrawing properties, which can enhance the lipophilicity of the compound, potentially increasing its ability to penetrate biological membranes and interact with intracellular targets.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The trifluoromethyl group may enhance the compound's potency and selectivity in pharmacological applications . Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in various diseases.
  • Receptor Modulation : Interaction with receptors could modulate signaling pathways critical for cellular function.

Biological Activity

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological properties. For instance, this compound has been studied for its potential applications in drug design due to its unique reactivity and biological interactions.

Key Findings from Research Studies

  • Antimicrobial Activity : Some studies have reported that related compounds exhibit antimicrobial properties, suggesting that this compound may also possess similar activities.
  • Anti-Cancer Potential : Investigations into structurally similar compounds have shown promising results in inhibiting cancer cell growth. The specific effects of this compound on tumorigenic cells remain an area for further exploration .
  • Pharmacological Applications : The compound's interaction with various proteins involved in disease processes could elucidate its therapeutic potential. Studies focusing on its reactivity with specific biological targets are crucial for understanding its pharmacological profile .

Data Table: Comparison of Related Compounds

Compound NameMolecular FormulaBiological ActivityUnique Features
This compoundC10H9F3O3Potential antimicrobial and anticancer activityContains both methoxy and trifluoromethyl groups
Methyl 5-methoxy-2-(trifluoromethyl)benzoateC10H9F3O3Antimicrobial activity reportedSimilar structural features but different positioning of functional groups
Ethyl 2-methoxy-5-(trifluoromethyl)benzoateC11H11F3O3Under investigation for various biological activitiesEthyl group instead of methyl

Case Studies

  • Case Study on Antimicrobial Activity : A study examining the antimicrobial properties of trifluoromethyl-containing benzoates found that certain derivatives showed significant inhibition against bacterial strains, indicating a potential avenue for developing new antibiotics.
  • Cancer Cell Line Studies : Research involving the synthesis of derivatives similar to this compound demonstrated selective growth inhibition in cancer cell lines while sparing non-tumorigenic cells, highlighting its potential as a targeted therapeutic agent .

Properties

Molecular Formula

C10H9F3O3

Molecular Weight

234.17 g/mol

IUPAC Name

methyl 3-methoxy-2-(trifluoromethyl)benzoate

InChI

InChI=1S/C10H9F3O3/c1-15-7-5-3-4-6(9(14)16-2)8(7)10(11,12)13/h3-5H,1-2H3

InChI Key

IFJRPTDMCZCDGK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1C(F)(F)F)C(=O)OC

Origin of Product

United States

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